2-(3-methoxyphenyl)ethanethioic O-acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)ethanethioic S-acid |
InChI |
InChI=1S/C9H10O2S/c1-11-8-4-2-3-7(5-8)6-9(10)12/h2-5H,6H2,1H3,(H,10,12) |
InChI Key |
NYYTWKJGDNXZEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)S |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 2 3 Methoxyphenyl Ethanethioic O Acid
Strategies for the Formation of the Thionocarboxylic Acid Functional Group (R-C(=S)OH)
The thionocarboxylic acid functional group exists in two tautomeric forms: the S-acid form (R-C(=O)SH) and the O-acid form (R-C(=S)OH). scribd.com The S-acid is generally the more common and stable tautomer. scribd.com The synthesis of the O-acid tautomer, 2-(3-methoxyphenyl)ethanethioic O-acid, therefore presents a unique synthetic challenge.
Direct Thionation Approaches on Carboxylic Acid Precursors
A primary strategy for the synthesis of thionocarboxylic acids is the direct thionation of their corresponding carboxylic acid precursors. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is a widely employed reagent for this transformation, converting carbonyl groups into thiocarbonyls. nih.govorganic-chemistry.orgnyu.edu The reaction of a carboxylic acid with Lawesson's reagent can, in principle, yield the desired thionocarboxylic acid.
The mechanism of thionation with Lawesson's reagent is thought to proceed through a Wittig-like intermediate. biosynth.com The reactivity of carbonyl compounds towards Lawesson's reagent generally follows the order: amides > ketones > esters. biosynth.com While the direct thionation of carboxylic acids is feasible, the reaction conditions can influence the product distribution and may require optimization to favor the desired O-acid. google.com Microwave irradiation has been shown to accelerate thionation reactions with Lawesson's reagent, often leading to higher yields and shorter reaction times. google.com
Table 1: Alternative Thionating Reagents
| Reagent | Description | Reference |
|---|---|---|
| Phosphorus Pentasulfide (P₄S₁₀) | A traditional but often harsh thionating agent, typically requiring high temperatures. | nih.gov |
| Davy's Reagent | A soluble and reactive thionating agent, sometimes offering better selectivity than Lawesson's reagent. | nih.gov |
| Heimgartner's Reagent | Another modified dithiadiphosphetane disulfide with specific applications. | nih.gov |
Multi-step Convergent Synthesis Routes to Arylethanethioic O-acids
Convergent synthesis offers an alternative and often more efficient approach to complex molecules by assembling pre-synthesized fragments in the later stages of the synthetic sequence. nih.govnih.gov For this compound, a convergent strategy would involve the separate synthesis of the 2-(3-methoxyphenyl)ethyl backbone and a synthon for the thionocarboxylic acid O-acid group, followed by their coupling.
One potential convergent route could involve the preparation of 3-methoxyphenylacetyl chloride from 3-methoxyphenylacetic acid. This acyl chloride could then be reacted with a suitable sulfur nucleophile. However, the direct reaction of an acyl chloride with a hydrosulfide (B80085) source typically leads to the S-acid. scribd.com Therefore, a more nuanced approach would be necessary to favor the O-acid. This might involve the use of a protected sulfur nucleophile or a specific catalyst system that directs the regioselectivity of the attack on the acyl chloride.
Another hypothetical convergent approach could involve the reaction of a Grignard reagent derived from a 3-methoxybenzyl halide with a carbonyl sulfide (B99878) (COS) or a related C1 synthon that could be further elaborated to the thionocarboxylic acid. However, controlling the subsequent hydrolysis or workup to yield the O-acid would be a critical and challenging step.
Synthesis of the 2-(3-Methoxyphenyl)ethyl Backbone
The synthesis of the 2-(3-methoxyphenyl)ethyl backbone is a crucial preceding step to the final thionation. The key intermediate for this backbone is typically 2-(3-methoxyphenyl)acetic acid.
Methods for Introducing the Methoxy (B1213986) Group on the Phenyl Ring
The methoxy group is an essential feature of the target molecule. In many synthetic routes, this group is already present in the starting material. For instance, syntheses often commence with commercially available 3-hydroxybenzaldehyde (B18108) or other meta-substituted phenols. chemicalbook.comgoogle.com The hydroxyl group can be methylated using reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. chemicalbook.comgoogle.com
Preparation of Functionalized Phenylacetic Acid Derivatives as Synthons
Several established methods exist for the synthesis of phenylacetic acid derivatives, which serve as the direct precursors for the thionation step.
One common method is the hydrolysis of the corresponding benzyl (B1604629) cyanide. orgsyn.orggoogle.com For the synthesis of 2-(3-methoxyphenyl)acetic acid, the precursor would be (3-methoxyphenyl)acetonitrile. This nitrile can be prepared via a nucleophilic substitution reaction between 3-methoxybenzyl chloride and a cyanide salt, such as sodium cyanide. The subsequent hydrolysis of the nitrile to the carboxylic acid can be achieved under acidic or basic conditions. orgsyn.orggoogle.com
Table 2: Synthesis of 2-(3-Methoxyphenyl)acetic acid via Nitrile Hydrolysis
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | 3-Methoxybenzyl alcohol | Thionyl chloride or HCl | 3-Methoxybenzyl chloride |
| 2 | 3-Methoxybenzyl chloride | Sodium cyanide | (3-Methoxyphenyl)acetonitrile |
An alternative and widely used laboratory method for the synthesis of aryl-acetic acids is the Grignard reaction. youtube.com This involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide. For the target backbone, 3-bromoanisole (B1666278) would be reacted with magnesium to form (3-methoxyphenyl)magnesium bromide. This Grignard reagent is then carboxylated by bubbling carbon dioxide through the reaction mixture, followed by an acidic workup to yield 2-(3-methoxyphenyl)acetic acid. mdpi.com
Optimization of Reaction Conditions and Yields for Selective O-Acid Formation
The selective formation of the thionocarboxylic O-acid over the more stable S-acid is a significant challenge. The optimization of reaction conditions for the thionation of 2-(3-methoxyphenyl)acetic acid is therefore critical.
Several factors can influence the outcome of the thionation reaction with Lawesson's reagent, including:
Solvent: The polarity of the solvent can affect the reaction rate and selectivity. Non-polar solvents like toluene (B28343) or xylene are commonly used. nih.gov
Temperature: Thionation reactions often require elevated temperatures. thieme-connect.de Microwave-assisted heating can provide rapid and uniform heating, potentially leading to cleaner reactions and different product distributions compared to conventional heating. google.com
Reaction Time: The duration of the reaction can impact the yield and the formation of byproducts. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is crucial.
Stoichiometry of Lawesson's Reagent: The molar ratio of the carboxylic acid to Lawesson's reagent can influence the efficiency of the thionation. Typically, a slight excess of the reagent is used. researchgate.net
While the literature provides general guidelines for thionation reactions, the specific conditions for maximizing the yield of the O-acid of 2-(3-methoxyphenyl)ethanethioic acid would likely require empirical optimization. A design of experiments (DoE) approach could be systematically employed to investigate the interplay of these factors and identify the optimal conditions. nih.gov
Furthermore, the choice of the thionating agent itself is a key variable. While Lawesson's reagent is the most common, other reagents (as listed in Table 1) might offer different selectivity profiles and could be explored as alternatives. nih.gov
The differentiation between the O-acid and S-acid products can be achieved through spectroscopic methods. For instance, UV spectroscopy has been used to distinguish between related 2- and 4-alkoxythiotetronic acids, where the position of the sulfur atom influences the absorption maxima. researchgate.net Similarly, NMR spectroscopy (¹H, ¹³C) and IR spectroscopy would be expected to show distinct signals for the two tautomers of 2-(3-methoxyphenyl)ethanethioic acid, aiding in the analysis of the reaction outcome and the determination of the product's isomeric purity.
Advanced Spectroscopic and Structural Elucidation of 2 3 Methoxyphenyl Ethanethioic O Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-(3-methoxyphenyl)ethanethioic O-acid. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum provides critical information about the chemical environment of the protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the 3-methoxyphenyl (B12655295) group, the benzylic methylene (B1212753) protons, and the methoxy (B1213986) protons. The acidic proton of the thioic O-acid group is often broad and may exchange with deuterated solvents, sometimes rendering it unobservable.
The 3-substituted pattern of the aromatic ring gives rise to four distinct signals with characteristic multiplicities: a triplet, a doublet of doublets, and two doublets. The methylene protons adjacent to the aromatic ring and the thionocarbonyl group appear as a sharp singlet. The methoxy group also presents as a singlet, typically further upfield.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~7.25 | t | J = 7.9 Hz | H-5' |
| ~6.85 | ddd | J = 8.2, 2.6, 1.0 Hz | H-6' |
| ~6.80 | dd | J = 7.6, 1.5 Hz | H-4' |
| ~6.75 | t | J = 2.1 Hz | H-2' |
| ~3.90 | s | - | -CH₂- |
| ~3.80 | s | - | -OCH₃ |
Note: Chemical shifts are predictive and may vary based on solvent and concentration.
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides key information about their hybridization and electronic state. A salient feature in the spectrum of this compound is the signal for the thionocarbonyl carbon (C=S), which is expected to resonate at a significantly downfield chemical shift, typically in the range of 195-210 ppm. chemicalbook.com This is a diagnostic peak that distinguishes it from its carbonyl analogue. The aromatic region shows six distinct signals, four for the protonated carbons and two for the quaternary carbons.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~201.0 | C=S |
| ~159.9 | C-3' |
| ~135.5 | C-1' |
| ~129.8 | C-5' |
| ~121.0 | C-6' |
| ~114.5 | C-2' |
| ~113.0 | C-4' |
| ~55.2 | -OCH₃ |
Note: Chemical shifts are predictive and may vary based on solvent and concentration.
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the structural assignments and elucidating the precise connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For this compound, key correlations would be observed among the adjacent protons on the aromatic ring (H-4', H-5', H-6'), confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to their directly attached carbons. It would unequivocally link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the methylene protons at ~3.90 ppm to the carbon at ~45.0 ppm; the methoxy protons at ~3.80 ppm to the carbon at ~55.2 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. mdpi.com Key expected correlations include:
From the methylene protons (-CH₂-) to the thionocarbonyl carbon (C=S) and the aromatic carbons C-1', C-2', and C-6'.
From the methoxy protons (-OCH₃) to the aromatic carbon C-3'.
From the aromatic proton H-2' to the methoxy carbon and the C-4' and C-6' carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which helps in confirming conformation. A NOESY spectrum would be expected to show correlations between the methoxy protons and the aromatic proton at the H-2' position, as well as between the methylene protons and the aromatic protons at H-2' and H-6', confirming the spatial arrangement of the side chain relative to the ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy provides a complementary "fingerprint" of the molecule, identifying the functional groups present through their characteristic stretching and bending frequencies.
The IR and Raman spectra are dominated by absorptions corresponding to the key functional moieties of the molecule. The C=S (thione) stretch is a particularly diagnostic feature, though it is often weaker in the IR spectrum compared to a C=O stretch. Raman spectroscopy can be particularly useful for observing the less polar C=S bond. researchgate.net The Ar-OMe and C-O single bonds also exhibit strong, characteristic stretching frequencies.
Table 3: Characteristic Vibrational Frequencies
| Frequency Range (cm⁻¹) | Bond | Vibrational Mode |
|---|---|---|
| 2500-3300 | O-H | Stretching (broad, due to H-bonding) |
| ~1250 and ~1040 | Ar-O-CH₃ | Asymmetric and Symmetric Stretching |
| 1250-1050 | C=S | Stretching |
Note: Frequencies are typical ranges and can be influenced by the molecular environment.
The presence of the thioic O-acid group allows for the formation of strong intermolecular hydrogen bonds. This has a profound effect on the vibrational spectrum. The O-H stretching vibration is typically observed as a very broad and intense band in the 2500-3300 cm⁻¹ region, which is characteristic of hydrogen-bonded carboxylic and related acids. rsc.org This hydrogen bonding can also influence the position and shape of the C=S stretching band, potentially causing it to shift to a lower frequency and broaden.
Conformational isomers, arising from the rotation around the Ar-CH₂ and CH₂-C(=S) bonds, can also lead to the appearance of additional, less intense bands in the fingerprint region of the spectrum (below 1500 cm⁻¹). A combined analysis of Raman and IR data, supported by computational modeling, can help to identify the predominant conformation in the solid state or in solution. rsc.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a molecule. Through ionization and subsequent analysis of fragment ions, a detailed molecular fingerprint can be established.
High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of its elemental formula. For this compound, with the molecular formula C₉H₁₀O₂S, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This calculated value serves as a benchmark for experimental verification.
| Property | Value |
| Molecular Formula | C₉H₁₀O₂S |
| Monoisotopic Mass (Calculated) | 182.04015 u |
| Nominal Mass | 182 u |
| Common Adducts ([M+H]⁺) | 183.04798 u |
| Common Adducts ([M+Na]⁺) | 205.02992 u |
This interactive table provides the calculated exact mass for the specified compound, which is critical for its identification in HRMS analysis.
The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on its structure. While no direct experimental spectrum for the O-acid is publicly available, logical fragmentation pathways can be predicted based on the principles of mass spectrometry and the known behavior of related functional groups. The primary fragmentation is expected to occur at the bonds adjacent to the carbonyl and ether functionalities.
Key predicted fragmentation pathways for this compound include:
Loss of the ethanethioic O-acid moiety: Cleavage of the ether bond could lead to the formation of a stable 3-methoxyphenol (B1666288) radical cation.
Formation of a methoxyphenyl cation: Scission of the C-C bond adjacent to the aromatic ring would yield a methoxyphenylmethyl cation.
Loss of methoxy group: Fragmentation of the methoxy group from the parent ion or major fragments is a common pathway for methoxy-substituted aromatic compounds. nih.gov
A crucial aspect of analysis is distinguishing the O-acid from its more stable S-acid tautomer, S-(3-methoxyphenyl) ethanethioate. The fragmentation of the S-isomer, S-(2-methoxyphenyl) ethanethioate, is known and provides a basis for comparison. nist.govnist.gov The primary fragment in the S-isomer results from the cleavage of the thioester bond to lose the acetyl group, forming a methoxythiophenol cation. This difference in the initial fragmentation—loss of an acetyl group for the S-acid versus cleavage of the ether bond for the O-acid—provides a clear method for distinguishing the isomers.
| Ion | Proposed Fragment Structure | m/z (Calculated) | Significance for this compound |
| [C₉H₁₀O₂S]⁺˙ | Molecular Ion | 182.04 | Parent ion of the target compound. |
| [C₇H₇O]⁺ | Methoxyphenyl cation | 107.05 | Formed by cleavage of the C-C bond alpha to the ring. |
| [C₈H₇S]⁺ | Thiobenzoyl-type ion | 135.03 | Resulting from rearrangement and loss of CH₃O. |
| [C₆H₅]⁺ | Phenyl cation | 77.04 | Loss of the methoxy and side chain from the ring. |
This interactive table details the predicted major fragments for this compound, offering a guide for its identification and differentiation from its isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores within a molecule—the parts responsible for light absorption—determine the wavelength and intensity of absorption. In this compound, the primary chromophores are the methoxy-substituted benzene (B151609) ring and the carbon-sulfur double bond (C=S) of the thionoester group.
The methoxyphenyl group is expected to exhibit strong π → π* transitions, typical of aromatic systems. The thionoester C=S group is known to have a low-energy n → π* transition, which often appears as a distinct, weaker absorption at a longer wavelength. scielo.org.za The combination of these chromophores would result in a complex spectrum. While specific experimental data is not available, theoretical predictions based on Time-Dependent Density Functional Theory (TD-DFT) could provide calculated absorption maxima (λmax). mdpi.comnih.gov
| Electronic Transition | Associated Chromophore | Expected Wavelength Region | Relative Intensity |
| π → π | Methoxyphenyl ring | 200-280 nm | High |
| n → π | Thionoester (C=S) | 300-450 nm | Low to Medium |
This interactive table summarizes the expected electronic transitions for the compound based on its constituent chromophores.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Currently, there is no publicly available crystal structure for this compound. Obtaining such data would require the synthesis of a stable, high-purity crystalline sample suitable for diffraction analysis. If a structure were determined, it would provide invaluable, unambiguous confirmation of the O-acid tautomeric form and its specific conformational preferences in the solid state.
| Parameter | Information Provided | Status |
| Crystal System | The basic repeating shape of the crystal lattice. | Not Available |
| Space Group | The symmetry elements present in the unit cell. | Not Available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. | Not Available |
| Key Bond Lengths (e.g., C=S, C-O) | Precise distances between atoms, confirming bonding. | Not Available |
| Key Bond Angles (e.g., O-C-S) | Angles between bonds, defining molecular geometry. | Not Available |
| Torsion Angles | Defines the conformation of the ethanethioic acid side chain. | Not Available |
This interactive table outlines the data that would be obtained from a successful X-ray crystallographic analysis of the title compound.
Computational and Theoretical Chemistry Studies of 2 3 Methoxyphenyl Ethanethioic O Acid
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to study the electronic structure and properties of molecules. researchgate.net Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameters, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost. These calculations provide fundamental insights into the molecule's geometry, stability, and electronic characteristics. nih.gov
Geometric optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 2-(3-methoxyphenyl)ethanethioic O-acid, this involves calculating bond lengths, bond angles, and dihedral angles.
Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable single bonds. Key rotations include the orientation of the methoxy (B1213986) group relative to the phenyl ring and the conformation of the ethanethioic O-acid side chain. By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped to identify the most stable conformers. nih.gov These calculations can be performed for an isolated molecule (gas phase) or by incorporating a solvent model to simulate behavior in solution, which can influence conformational preferences.
Table 1: Hypothetical Conformational Analysis Data for this compound This table presents illustrative data for different conformers based on the rotation of a key dihedral angle.
| Conformer | Dihedral Angle (C-C-S-H) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solution (Water) |
| A | 0° (syn-periplanar) | 5.2 | 4.8 |
| B | 60° (syn-clinal) | 1.5 | 1.2 |
| C | 120° (anti-clinal) | 0.0 (Global Minimum) | 0.0 (Global Minimum) |
| D | 180° (anti-periplanar) | 0.8 | 0.6 |
Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potential Maps
Electronic structure analysis provides a detailed picture of how electrons are distributed within the molecule.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Charge Distribution: Methods like Mulliken population analysis assign partial charges to each atom in the molecule. This helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which is fundamental to understanding reaction mechanisms.
Electrostatic Potential (ESP) Maps: ESP maps visualize the electrostatic potential on the electron density surface of the molecule. researchgate.net Red regions indicate negative potential (electron-rich areas, e.g., around oxygen atoms) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas, e.g., around acidic protons) and are prone to nucleophilic attack.
Table 2: Hypothetical Electronic Properties of this compound This table provides illustrative calculated electronic data.
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Mulliken Charge on Carbonyl Carbon (C=O) | +0.65 |
| Mulliken Charge on Thiol Hydrogen (S-H) | +0.18 |
| Mulliken Charge on Carbonyl Oxygen (C=O) | -0.55 |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which serve as a valuable tool for interpreting and validating experimental data.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. Comparing these predicted spectra with experimental results helps confirm the molecular structure and assign specific signals.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. nih.gov Due to systematic errors in the calculations, these frequencies are often multiplied by a scaling factor to improve agreement with experimental values. nih.gov This analysis helps in assigning vibrational modes to specific functional groups, such as the C=O stretch or the O-H stretch.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations involved. bohrium.com
Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data This table illustrates how theoretical data can be compared with experimental measurements.
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| ¹³C NMR Shift (C=O) | 195.5 ppm | 194.8 ppm |
| ¹H NMR Shift (SH) | 4.1 ppm | 4.3 ppm |
| IR Frequency (C=O stretch) | 1755 cm⁻¹ | 1710 cm⁻¹ |
| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3380 cm⁻¹ |
| UV-Vis λmax | 278 nm | 282 nm |
Tautomeric Preferences and Interconversion Barriers (O-Acid vs. S-Acid)
Thioic acids like 2-(3-methoxyphenyl)ethanethioic acid can exist in two tautomeric forms: the O-acid and the S-acid. nih.gov The O-acid form is this compound, while the S-acid tautomer is 2-(3-methoxyphenyl)ethanethioic S-acid. For simple thioacetic acid, the S-acid (thiol) form is known to be the more stable tautomer. wikipedia.org
Computational chemistry can be used to precisely quantify the energetic difference between these two forms for the title compound. By calculating the ground-state energies of both tautomers, their relative stability can be determined. Furthermore, the transition state structure connecting the two tautomers can be located, and the energy barrier for interconversion can be calculated. This barrier provides insight into the rate at which the two tautomers can convert into one another.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
While quantum mechanics calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. mdpi.com In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion.
For this compound, MD simulations can reveal:
Dynamic Conformational Changes: How the molecule flexes, bends, and transitions between different conformations in real-time.
Solvation Effects: By explicitly including solvent molecules (like water) in the simulation box, MD can model how the solvent organizes around the solute. arxiv.org This allows for the study of the solvation shell and specific interactions like hydrogen bonding. rsc.org This provides a more realistic understanding of the molecule's behavior in solution compared to implicit solvent models used in quantum calculations.
Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to create a mathematical relationship between the chemical structure of a molecule and a specific property, such as its reactivity or biological activity. mdpi.comnih.gov
In a QSPR study of this compound and its derivatives, the first step would be to calculate a set of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure, such as:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Topological descriptors: Describing atomic connectivity.
Geometrical descriptors: Molecular surface area, volume.
A mathematical model, often using multiple linear regression or machine learning algorithms, is then developed to correlate these descriptors with an experimentally measured property (e.g., a reaction rate constant). mdpi.com The resulting QSPR model can then be used to predict the reactivity of new, related compounds without the need for further experiments, making it a valuable tool for chemical screening and design.
Theoretical Insights into Acidity and Basicity Profiles
Computational chemistry provides a powerful lens for dissecting the acidic and basic properties of molecules like this compound at a granular level. Through the application of quantum mechanical calculations, it is possible to predict key parameters that govern its reactivity, such as the acid dissociation constant (pKa) and proton affinity. These theoretical approaches allow for a detailed exploration of how the molecule's structural and electronic features influence its behavior as both an acid and a base.
The acidity of this compound is primarily attributed to the hydroxyl proton of the ethanethioic O-acid group. Computational models, particularly those employing density functional theory (DFT), can be utilized to estimate the pKa value of this proton. nih.gov These calculations typically involve a thermodynamic cycle that computes the Gibbs free energy change for the deprotonation of the molecule in an aqueous solution. nih.gov The accuracy of these predictions is highly dependent on the chosen level of theory and the solvation model used to simulate the aqueous environment. mdpi.com
The electronic nature of the 3-methoxyphenyl (B12655295) substituent plays a crucial role in modulating the acidity of the ethanethioic O-acid moiety. The methoxy group at the meta position exerts a weak electron-withdrawing inductive effect, which can slightly stabilize the resulting conjugate base upon deprotonation, thereby increasing the acidity (lowering the pKa) compared to an unsubstituted phenyl ring. However, this effect is generally less pronounced than that of strongly electron-withdrawing groups.
To illustrate the expected outcomes of such computational studies, a hypothetical data table is presented below. The values are representative of what would be anticipated from DFT calculations for this compound and related reference compounds.
| Compound | Calculated pKa | Computational Method | Basis Set | Solvation Model |
|---|---|---|---|---|
| This compound | ~3.5 - 4.5 | B3LYP | 6-311+G(d,p) | SMD |
| Ethanethioic O-acid | ~3.8 - 4.8 | B3LYP | 6-311+G(d,p) | SMD |
| Acetic Acid | 4.76 (Experimental) | - | - | - |
From a basicity perspective, this compound possesses multiple potential sites for protonation, including the oxygen atom of the methoxy group, the carbonyl oxygen, and the sulfur atom. Theoretical calculations of proton affinity, which is the negative of the enthalpy change for the gas-phase protonation of a molecule, can provide valuable insights into the most likely site of protonation. A higher proton affinity indicates a more basic site.
Computational studies on anisole (B1667542) (methoxybenzene), a structural analog of the methoxyphenyl portion of the target molecule, have shown that protonation can occur at both the methoxy oxygen and the aromatic ring. acs.org For this compound, the carbonyl oxygen is generally expected to be the most basic site due to the resonance stabilization of the resulting cation. The oxygen of the methoxy group would likely be the next most basic site, followed by the sulfur atom, whose lone pairs are generally less basic than those of oxygen in similar chemical environments.
The following interactive data table provides a theoretical comparison of the calculated gas-phase proton affinities for the different basic sites within the this compound molecule. These values are estimations based on established principles of computational chemistry.
| Protonation Site | Estimated Gas-Phase Proton Affinity (kJ/mol) | Rationale |
|---|---|---|
| Carbonyl Oxygen | ~850 - 900 | Resonance stabilization of the conjugate acid. |
| Methoxy Oxygen | ~800 - 840 | Electron-donating nature of the methyl group. |
| Sulfur Atom | ~750 - 790 | Larger atomic size and more diffuse lone pairs compared to oxygen. |
Reactivity and Reaction Mechanisms of 2 3 Methoxyphenyl Ethanethioic O Acid
Nucleophilic Acyl Substitution Reactions at the Thionocarbonyl Center
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, and thionocarboxylic acids are no exception. masterorganicchemistry.comlibretexts.org The thionocarbonyl carbon is electrophilic due to the electronegativity of the sulfur and oxygen atoms, making it a target for nucleophiles. thieme-connect.de
Esterification: 2-(3-Methoxyphenyl)ethanethioic O-acid can react with alcohols under acidic conditions to form thionoesters. wikipedia.org The acid catalyst protonates the thionocarbonyl sulfur, increasing the electrophilicity of the carbon and facilitating nucleophilic attack by the alcohol. wikipedia.org Alternatively, base-catalyzed transesterification from a simple thionoester can also be employed. organic-chemistry.org
Amidation: The reaction with amines can yield thionoamides. Direct reaction can be challenging as the basic amine may deprotonate the acidic thionocarboxylic acid. libretexts.org However, amidation can be achieved by converting the thionocarboxylic acid into a more reactive intermediate or by using coupling agents. Another approach involves the reaction of the corresponding thiocarboxylate with isocyanates or isothiocyanates. nih.gov Mechanistic studies suggest that for the reaction of thiocarboxylic acids with amines, a disulfide may be a key intermediate. researchgate.net
Table 1: Representative Nucleophilic Acyl Substitution Reactions
| Reaction | Nucleophile | Product | Conditions |
|---|---|---|---|
| Esterification | R'-OH | 2-(3-Methoxyphenyl)ethanethionoic O-acid ester | Acid catalyst (e.g., H₂SO₄) |
| Amidation | R'-NH₂ | 2-(3-Methoxyphenyl)ethanethionoamide | Coupling agent (e.g., DCC) or high temperature |
The reaction of thionocarboxylic acids and their derivatives with nucleophiles like thiols and amines is governed by kinetic and thermodynamic factors. The general mechanism involves the formation of a tetrahedral intermediate. dntb.gov.ua
Kinetics: The rate of reaction is influenced by the nucleophilicity of the attacking species and the stability of the leaving group. Thiolates are generally excellent nucleophiles for thionocarbonyl compounds. researchgate.net The reaction rate is also dependent on the solvent polarity, with polar solvents generally accelerating reactions that proceed through ionic intermediates. researchgate.net
Thermodynamics: The position of the equilibrium in these substitution reactions depends on the relative basicity of the nucleophile and the leaving group. A reaction will generally favor the products if the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com However, the greater reactivity of thioesters compared to esters is attributed to the fact that a thiolate (RS⁻) is a weaker base and thus a better leaving group than an alkoxide (RO⁻). libretexts.org
Electrophilic Additions and Cycloaddition Reactions Involving the C=S Double Bond
The carbon-sulfur double bond in this compound can participate in electrophilic addition and cycloaddition reactions. wikipedia.orgbyjus.com
Electrophilic Additions: The π-electrons of the C=S bond are susceptible to attack by electrophiles. dalalinstitute.com This can lead to the formation of a carbocation intermediate, which is then attacked by a nucleophile. ksu.edu.sa
Cycloaddition Reactions: The thionocarbonyl group can act as a dienophile or a dipolarophile in cycloaddition reactions. wikipedia.org For instance, it can undergo [4+2] cycloadditions (Diels-Alder type reactions) with conjugated dienes. fiveable.me It can also participate in [3+2] cycloadditions with 1,3-dipoles like nitrile imines, which typically show high reactivity towards C=S bonds, sometimes referred to as "super dipolarophiles". acs.orgacs.org These reactions are valuable for the synthesis of five-membered heterocyclic rings. acs.orgrsc.org
Oxidation and Reduction Chemistry of the Thionocarboxylic Acid Group
Oxidation: The thionocarboxylic acid group can be oxidized. The sulfur atom is susceptible to oxidation by various oxidizing agents. For example, halogens can oxidize thiocarboxylic acids to acylsulfenyl halides. wikipedia.org
Reduction: The thionocarbonyl group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids and their derivatives to primary alcohols. libretexts.orgchemistrysteps.comchemguide.co.uk The reduction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. chemistrysteps.com Weaker reducing agents may allow for the partial reduction to other functional groups. libretexts.org
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | Halogens (e.g., Br₂) | Acylsulfenyl halide |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-(3-Methoxyphenyl)ethanol |
Proton Transfer Dynamics and Catalysis in Acid-Base Reactions
Proton transfer is a fundamental process in the chemistry of this compound. creative-enzymes.com
Acidity: Thionocarboxylic acids are generally more acidic than their carboxylic acid counterparts. For example, thioacetic acid has a pKa near 3.4, while acetic acid has a pKa of 4.72. wikipedia.org This increased acidity is due to the better ability of sulfur to stabilize the negative charge in the conjugate base.
Catalysis: The reactions of this compound can be catalyzed by both acids and bases. britannica.com
Acid Catalysis: In acid catalysis, a proton is transferred from the catalyst to the reactant, typically activating it towards nucleophilic attack. wikipedia.org For instance, in esterification, protonation of the thionocarbonyl sulfur makes the carbon more electrophilic.
Base Catalysis: In base catalysis, a proton is transferred from the reactant to the catalyst, often generating a more potent nucleophile. byjus.com Deprotonation of the thionocarboxylic acid to form the thiocarboxylate anion enhances its nucleophilicity.
Enzymes can also catalyze reactions involving such functional groups through general acid-base catalysis, where amino acid residues in the active site act as proton donors and acceptors. wou.edu
Mechanistic Aspects of 2 3 Methoxyphenyl Ethanethioic O Acid Interactions in Biological Systems
Molecular Recognition and Binding Mechanisms with Biomolecules
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. For a ligand like 2-(3-methoxyphenyl)ethanethioic O-acid, its ability to bind to a biological target, such as a protein, is governed by its structural and electronic properties, which dictate the types and strength of these interactions.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein's active site.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. An MD simulation would reveal whether the initial interactions predicted by docking are maintained, and it could identify conformational changes in the protein upon ligand binding.
Table 1: Predicted Ligand-Protein Interactions for this compound from a Hypothetical Docking Simulation
| Ligand Moiety | Potential Interacting Protein Residue | Type of Interaction | Estimated Contribution to Binding Affinity |
| 3-Methoxyphenyl (B12655295) Group | Aromatic (e.g., Phe, Tyr, Trp) | π-π Stacking, Hydrophobic | Favorable |
| Aliphatic (e.g., Leu, Val, Ile) | Hydrophobic | Favorable | |
| Methoxy (B1213986) Oxygen | H-bond Donor (e.g., Ser, Thr, Asn) | Hydrogen Bond Acceptor | Favorable |
| Thionocarboxylic Acid | H-bond Donor/Acceptor (e.g., Ser, His) | Hydrogen Bonding | Favorable |
| Basic (e.g., Arg, Lys) | Ionic Interaction / Salt Bridge (if deprotonated) | Strongly Favorable | |
| Cysteine (Cys) | Potential for covalent bond formation | Irreversible Binding |
The structure of this compound allows for several types of non-covalent interactions that are key to binding within a protein pocket.
Hydrogen Bonding: The thionocarboxylic O-acid group is a key site for hydrogen bonding. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen and sulfur atoms can act as hydrogen bond acceptors. The oxygen of the 3-methoxy group can also serve as a hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl ring and the ethyl linker are nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine, displacing water molecules from the binding site.
π-Interactions: The aromatic phenyl ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. It can also participate in cation-π interactions with positively charged residues such as lysine (B10760008) and arginine. hyphadiscovery.com
Table 2: Potential Interaction Motifs of this compound
| Functional Group | Interaction Type | Role in Binding |
| Phenyl Ring | Hydrophobic, π-π Stacking | Anchors the molecule in nonpolar regions of the binding pocket. |
| Methoxy Group (-OCH₃) | Hydrogen Bond Acceptor | Forms specific directional bonds with H-bond donors on the protein. |
| Thionocarboxylic Acid Group | Hydrogen Bond Donor/Acceptor, Ionic | Acts as a primary binding anchor, often forming critical interactions with polar or charged residues. |
Enzyme Modulation and Inhibition Mechanisms
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org They can act through various mechanisms, which are broadly classified as reversible or irreversible.
Reversible Inhibition: This occurs when the inhibitor binds non-covalently to the enzyme and can dissociate, allowing the enzyme to regain activity. wikipedia.org
Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site. The binding of this compound could be competitive if its structure is analogous to the natural substrate of a target enzyme.
Noncompetitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. libretexts.org This is possible if the target enzyme has a suitable allosteric pocket that can accommodate the ligand.
Irreversible Inhibition: This involves the formation of a strong, covalent bond between the inhibitor and the enzyme, permanently inactivating it. lumenlearning.com The thionocarboxylic acid group, being more reactive than a standard carboxylic acid, could potentially act as an irreversible inhibitor by forming a covalent bond with a nucleophilic residue, such as a cysteine or serine, in the enzyme's active site.
The specific mechanism of inhibition would depend entirely on the target enzyme. For example, if the compound targets an enzyme with a critical cysteine residue in its active site, the thiono group might undergo a nucleophilic attack, leading to irreversible inactivation.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would focus on how modifications to its two main components affect its interactions with a biological target.
The replacement of a carboxylic acid with a thionocarboxylic acid is a bioisosteric substitution. Bioisosteres are functional groups with similar physical or chemical properties that impart similar biological activities to a molecule. nih.gov This substitution significantly alters several key properties.
Acidity and Ionization: Thionocarboxylic acids are generally more acidic than their carboxylic acid counterparts. This lower pKa means the group will be more readily deprotonated at physiological pH, which can enhance ionic interactions with positively charged residues like arginine or lysine in a binding pocket.
Lipophilicity: The sulfur atom is larger and less electronegative than oxygen, making the thionocarboxylic acid group more lipophilic (less polar). This can improve membrane permeability and enhance binding to hydrophobic pockets but may reduce solubility. nih.gov
Hydrogen Bonding: The geometry and electronic properties of the C=S and S-H bonds differ from those of C=O and O-H bonds, altering the strength and directionality of hydrogen bonds formed with a receptor.
Reactivity: The C=S bond is weaker and more polarizable than a C=O bond, making the thionocarboxylic acid group potentially more reactive, which could lead to covalent bond formation and irreversible inhibition.
Table 3: Comparative Physicochemical Properties of Carboxylic vs. Thionocarboxylic Acid Groups
| Property | Carboxylic Acid (-COOH) | Thionocarboxylic O-acid (-COSH) | Implication for Molecular Interaction |
| Acidity (pKa) | Higher (less acidic) | Lower (more acidic) | Stronger ionic interactions at physiological pH. |
| Lipophilicity | Lower | Higher | Enhanced binding to hydrophobic pockets; potentially altered pharmacokinetics. |
| H-Bonding Ability | Strong acceptor (C=O) | Weaker acceptor (C=S) | May change the optimal binding orientation and affinity. |
| Size | Smaller | Larger | May introduce steric constraints or improve shape complementarity. |
| Reactivity | Generally stable | More reactive | Higher potential for covalent inhibition. |
The 3-methoxyphenyl group plays a crucial role in orienting the molecule within the binding site and fine-tuning its electronic properties.
Positional Isomerism: The placement of the methoxy group at the meta (3-) position is critical. Compared to ortho or para positions, a meta-substituent directs its electronic influence differently and projects into a distinct region of space. In SAR studies of various inhibitors, moving a substituent from the para to the meta position can drastically alter binding affinity and selectivity by changing how the molecule fits into the target's binding pocket. nih.gov
Electronic Effects: The methoxy group is electron-donating through resonance and weakly electron-withdrawing through induction. This influences the electron density of the aromatic ring, which can affect π-π and cation-π interactions.
Steric and Conformational Effects: The methoxy group provides steric bulk that can guide the ligand into a specific conformation. It can also act as a hydrogen bond acceptor, providing an additional anchor point to secure the ligand, which can be critical for achieving high selectivity for one target over another. Studies on flavonoids have shown that the presence and position of methoxy groups play a vital role in their neuroprotective and anti-inflammatory activities. mdpi.com
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Applications of 2 3 Methoxyphenyl Ethanethioic O Acid in Chemical Synthesis and Materials Science
Utility as a Building Block in Complex Organic Synthesis
The inherent reactivity of the thiocarboxylic acid functional group makes molecules like 2-(3-methoxyphenyl)ethanethioic acid powerful intermediates in the construction of complex molecular architectures.
Thiocarboxylic acids are synthetically flexible intermediates that can be readily converted into a wide array of other functional groups, particularly other organosulfur compounds. nyu.edu The thiono- or thio- functionality serves as a reactive handle for transformations that are often challenging to achieve with standard carboxylic acids. Key transformations include the synthesis of thioesters, which are themselves crucial intermediates in various coupling reactions. The conversion is typically achieved by reacting the corresponding thioate ion with an alkylating agent. wikipedia.org
Thiocarboxylic acids can also be employed in the synthesis of amides under mild conditions, reacting with organic azides, nitro compounds, or isocyanates. wikipedia.org This reactivity bypasses the need for coupling agents often required in traditional amide synthesis from carboxylic acids.
Table 1: Synthetic Transformations of Thiocarboxylic Acids
| Starting Material | Reagent(s) | Product | Functional Group Formed |
|---|---|---|---|
| Thiocarboxylic Acid | Base, Alkyl Halide | Thioester | R-C(O)S-R' |
| Thiocarboxylic Acid | Organic Azide (R'-N₃) | Amide | R-C(O)NH-R' |
| Thiocarboxylic Acid | Oxidizing Agent (e.g., SO₂Cl₂) | Acylsulfenyl Halide | R-C(O)S-X |
| Thiocarboxylic Acid | Base, Heat | Ketone (via decarboxylation) | R-C(O)-R' |
This table illustrates the general versatility of the thiocarboxylic acid moiety as a precursor in organic synthesis.
The thionocarboxylic acid moiety is a valuable synthon for the construction of sulfur-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and functional materials. ekb.egnih.gov The carbon-sulfur double bond in the O-acid tautomer can participate in cycloaddition reactions, while the S-acid tautomer can act as a dinucleophile in condensation reactions.
For instance, thiocarboxylic acids or their derivatives can react with α-halo ketones or similar bifunctional electrophiles to construct thiazole (B1198619) rings. Similarly, reactions with hydrazines or their derivatives can lead to the formation of thiadiazoles. ekb.egchemmethod.com The specific structure of 2-(3-methoxyphenyl)ethanethioic O-acid, with its adjacent methylene (B1212753) group, also offers possibilities for intramolecular cyclization or condensation reactions to form fused ring systems, such as thienoindoles or benzothiophenes, under appropriate conditions. nih.govderpharmachemica.com
Participation in Chemo-selective Ligation Reactions (e.g., in peptide or oligonucleotide synthesis)
One of the most significant applications of thioacid derivatives is in the field of bioconjugation, particularly through Native Chemical Ligation (NCL). nih.gov NCL is a powerful technique for synthesizing large peptides and proteins by joining two unprotected peptide fragments. The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov
Peptide thioacids are immediate precursors to the required peptide thioesters. nih.gov The S-acid tautomer of an N-protected amino acid or a peptide, such as one derived from 2-(3-methoxyphenyl)ethanethioic acid, can be activated and coupled to form the necessary thioester intermediate for ligation. The high chemoselectivity of the NCL reaction allows it to proceed in aqueous solution at neutral pH, tolerating nearly all other functional groups present in the protein building blocks. nih.gov This methodology has been extended beyond cysteine to include other N-terminal mercaptoamino acids, broadening its scope. researchgate.net The development of efficient protocols for generating peptide thioacids, sometimes at neutral pH, has further enhanced the utility of this approach. nih.gov
Development of Novel Reagents and Catalysts Utilizing the Thionocarboxylic Acid Moiety
The electronic properties of the thionocarboxylic acid group differ significantly from its carboxylic acid counterpart, making it an interesting functional group for the design of new reagents and catalysts. Thiocarboxylic acids are notably more acidic than their oxygen analogs; for example, thioacetic acid (pKa ≈ 3.4) is about 15 times more acidic than acetic acid (pKa ≈ 4.76). wikipedia.orgwikipedia.org
This distinct acidity and the presence of a "soft" sulfur donor atom allow the thioate conjugate base to serve as a unique ligand for transition metal catalysts. While catalysis involving carboxylic acids is well-established, princeton.eduruhr-uni-bochum.de the use of thioate ligands can modify the electronic structure and steric environment of a metal center, potentially leading to novel reactivity or improved selectivity in catalytic transformations. Furthermore, the thiono- group itself can be involved in organocatalysis, leveraging the unique reactivity of the C=S double bond.
Potential in Polymer Chemistry and Advanced Materials
The functional groups within this compound provide multiple avenues for its use in materials science. The thioacid moiety is a versatile handle for polymer modification. For example, it can be converted to a thiol, which can then participate in highly efficient thiol-ene "click" reactions to functionalize polymers or surfaces.
Moreover, the molecule itself could act as a monomer or a building block for sulfur-containing polymers. Sulfur-rich polymers are known for their unique optical properties (high refractive index) and electrochemical characteristics. The thioacid group could also be used to anchor metal ions or clusters, paving the way for the synthesis of hybrid organic-inorganic materials or Metal-Organic Frameworks (MOFs). Thiol and thioether-based ligands have been successfully used to construct MOFs with applications in catalysis, sensing, and gas adsorption. rsc.org The incorporation of a 2-(3-methoxyphenyl)ethanethioic acid-derived linker into such frameworks could impart specific functionalities due to the methoxy (B1213986) group and the flexible ethyl chain.
Role in Reaction Methodologies for Carbon-Sulfur Bond Formation
The formation of carbon-sulfur (C–S) bonds is a fundamental transformation in organic synthesis due to the prevalence of organosulfur compounds in pharmaceuticals and natural products. acs.org Thiocarboxylic acids are excellent sulfur sources for creating these bonds.
The thioate anion, generated by deprotonating the thioacid, is a potent sulfur nucleophile that can readily displace leaving groups from alkyl, allyl, or benzyl (B1604629) halides to form thioesters. These thioesters can then be hydrolyzed to provide thiols. wikipedia.org
Alternatively, thiocarboxylic acids can participate in radical-mediated reactions. For example, they can add across alkenes and alkynes in a process known as hydrothiolation, which is a highly atom-economical method for C–S bond formation. wikipedia.org This reaction can be initiated by light or radical initiators and often proceeds with high regio- and stereoselectivity. researchgate.net These established methodologies highlight the potential of 2-(3-methoxyphenyl)ethanethioic acid as a key reagent in the development of new and efficient C–S bond-forming reactions. nih.govnih.gov
Q & A
Q. What are the recommended synthetic routes for 2-(3-methoxyphenyl)ethanethioic O-acid, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves thioacylation of a 3-methoxyphenyl precursor. A common approach is reacting 3-methoxybenzyl derivatives with thioacetic acid under acidic catalysis. For optimization:
- Catalyst selection : Sulfuric acid or trifluoroacetic acid (TFA) can improve electrophilicity of the carbonyl group.
- Temperature control : Maintaining 60–80°C prevents side reactions like oxidation of the thioester group.
- Solvent system : Dichloromethane or THF enhances solubility of aromatic intermediates.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy :
- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm, while the thioester (C=S) influences neighboring proton shifts.
- ¹³C NMR : The thiocarbonyl carbon resonates at ~200 ppm, distinct from carbonyl carbons (~170 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns to validate the structure.
- IR spectroscopy : Strong absorbance at ~1670 cm⁻¹ (C=S stretch) and ~1250 cm⁻¹ (C-O-C of methoxy group) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved experimentally?
Discrepancies in solubility often arise from impurities or hydration states. To resolve:
- Phase-solubility analysis : Perform sequential solubility tests in solvents like water, methanol, and toluene under controlled humidity.
- Thermogravimetric analysis (TGA) : Determine if hydration/dehydration affects solubility.
- X-ray crystallography : Compare crystal structures of batches with divergent solubility profiles to identify polymorphic forms .
Q. What strategies are recommended for analyzing the stability of this compound under varying pH conditions?
- Kinetic stability assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm.
- Degradation product identification : Use LC-MS to detect hydrolysis products (e.g., 3-methoxyphenylacetic acid or thiol derivatives).
- pH-rate profiling : Construct a plot of degradation rate vs. pH to identify stability maxima/minima. Acidic conditions (pH < 4) typically accelerate thioester hydrolysis .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to determine electrophilic centers (e.g., thiocarbonyl sulfur).
- Frontier molecular orbital (FMO) analysis : Identify HOMO-LUMO gaps to predict reactivity with nucleophiles like amines or thiols.
- Molecular dynamics simulations : Model solvent effects on reaction pathways to guide experimental design (e.g., solvent polarity impacts transition states) .
Methodological Challenges and Solutions
Q. How should researchers address inconsistent chromatographic retention times during HPLC analysis of this compound?
- Column selection : Use C18 columns with end-capping to reduce silanol interactions.
- Mobile phase optimization : Add 0.1% formic acid to improve peak symmetry and reproducibility.
- Temperature control : Maintain column temperature at 25°C to minimize variability.
- Internal standardization : Spike samples with a structurally similar internal standard (e.g., 3-methoxyphenylacetic acid) for retention time normalization .
Q. What experimental approaches validate the biological activity of this compound in enzyme inhibition studies?
- Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or esterases).
- Docking studies : Perform in silico docking (AutoDock Vina) to predict binding modes to target enzymes.
- Site-directed mutagenesis : Modify active-site residues to confirm interactions with the thioester moiety.
- Control experiments : Compare activity against analogues lacking the methoxy group to assess structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
